2-甲基-2,4,6-三(三氟甲基)-2H-吡喃

描述

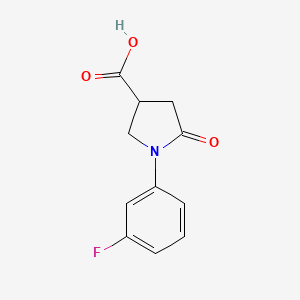

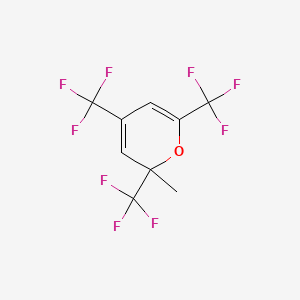

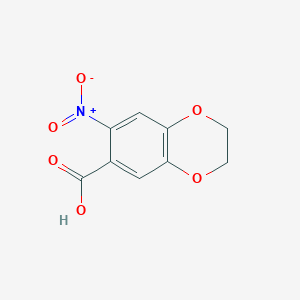

The compound 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a fluorinated pyran derivative that has been the subject of various synthetic studies due to its potential applications in materials science and as a building block in organic synthesis. The presence of trifluoromethyl groups significantly alters the chemical and physical properties of the pyran ring, making it an interesting subject for research .

Synthesis Analysis

The synthesis of fluorinated pyrans, including those with trifluoromethyl groups, has been achieved through various methods. A base-mediated cascade reaction has been developed to create structurally diverse ring-fluorinated 4H-pyrans, which involves consecutive C-F substitutions under mild conditions . Additionally, a one-pot, three-component reaction has been utilized to synthesize 6-(trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the efficiency of combining aromatic aldehydes, 3-methylpyrazol-5-one, and ethyl trifluoroacetoacetate . Furthermore, the first synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives has been reported, starting from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate .

Molecular Structure Analysis

The molecular structure of 2-methyl-2,4,6-tris(trifluoromethyl)pyran has been rigorously defined through X-ray diffraction studies. The pyran ring is essentially planar with the three CF3 substituents bent away from this plane, while the methyl substituent projects from the plane on the near side to the metal atom in platinum complexes .

Chemical Reactions Analysis

The reactivity of trifluoromethyl-containing pyrans has been explored in various contexts. For instance, the reactions of trifluoromethyl-containing 2H-pyran-2-one with O- and N-nucleophiles have been studied, leading to the synthesis of several novel compounds . Additionally, a domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with malononitriles has been used to synthesize functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, showcasing a rare [1,5] sigmatropic shift of the nitro group .

Physical and Chemical Properties Analysis

The introduction of trifluoromethyl groups into the pyran ring significantly affects the physical and chemical properties of the compound. The fluorine atoms contribute to the compound's lipophilicity, chemical stability, and potential biological activity. The synthesis and characterization of these compounds, including their spectral methods and crystallography, have provided insights into their properties . The metalation of 2-methyl-4H-pyran-4-one and its reactions have also been studied, revealing the potential for creating alkylated or condensed products . Additionally, the use of 2,2,2-trifluoroethanol as a metal-free and reusable medium for the synthesis of related pyran derivatives has been demonstrated, highlighting the versatility of fluorinated solvents in promoting such reactions .

科学研究应用

有机合成中的Ene反应

2-甲基-2,4,6-三(三氟甲基)-2H-吡喃已在烯烃反应中进行了研究。具体来说,与六氟乙酮的反应涉及重排,随后是Diels–Alder反应,在热力或光化学条件下产生各种吡喃衍生物(Taylor & Wright, 1973)。这个过程突显了它在合成复杂有机分子中的潜力。

三聚和衍生物的合成

从三氟乙酮中催化的立体选择性合成6-甲基-2,4,6-三(三氟甲基)四氢-2H-吡喃-2,4-二醇是另一个重要的应用。这个过程展示了该化合物在创造结构独特且潜在具有生物活性的分子中的实用性(Silvestri & Dawson, 2017)。

溶剂对异构平衡的影响

一项关于三氟乙酮三聚产物的溶剂效应对异构平衡的研究揭示了有趣的溶剂依赖行为。这包括对立体选择性和动力学的显著影响,展示了该化合物对环境条件的敏感性,这在合成化学中至关重要(Saaidi et al., 2008)。

机械荧光性能

2-甲基-2,4,6-三(三氟甲基)-2H-吡喃衍生物的分子对称性显著影响其机械荧光性能。这对于开发具有特定光学和电子性能的新材料具有重要意义,可用于传感器技术和光子学领域(Wang et al., 2019)。

与硫代苯酚衍生物的反应

该化合物与硫代苯酚衍生物的反应说明了它在形成一系列化学结构,包括酮硫醚和吡喃衍生物方面的多功能性。这对于合成具有潜在药理活性的化合物具有重要意义(Nenajdenko et al., 1999)。

属性

IUPAC Name |

2-methyl-2,4,6-tris(trifluoromethyl)pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLMRSGMJWGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958976 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

CAS RN |

380-94-9 | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)

![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)

![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)